molecular formula C10H14N2O2 B13052153 Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate

Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B13052153
M. Wt: 194.23 g/mol
InChI Key: VICRLOAZJOWPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate is a chemical compound intended for research applications. As a fused bicyclic heteroaromatic scaffold, this molecule is of significant interest in medicinal chemistry and drug discovery for the synthesis and exploration of novel bioactive molecules . Compounds based on the tetrahydroimidazopyridine core are frequently investigated for their potential interactions with biological targets . Researchers utilize this family of structures in the development of potential therapeutic agents; for instance, related tetrahydro-imidazo[1,5-a]pyrazine derivatives have been identified in patent literature as having medical uses, such as anorexiants and antiobesity agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-7-3-4-12-6-11-9(8(12)5-7)10(13)14-2/h6-7H,3-5H2,1-2H3

InChI Key

VICRLOAZJOWPJX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C=NC(=C2C1)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate typically involves:

  • Construction of the imidazo[1,5-a]pyridine bicyclic scaffold through condensation reactions between appropriate pyridine derivatives and nitrogen-containing reagents.
  • Introduction of the methyl substituent at the 7-position.
  • Functionalization of the carboxyl group as a methyl ester.

The process often starts from a pyridine derivative that undergoes cyclization and subsequent functional group transformations to yield the desired compound.

Condensation Reactions

Condensation between amino-substituted pyridine derivatives and carbonyl compounds or their equivalents is a key step. This forms the imidazo ring fused to the pyridine nucleus. Typical conditions involve:

  • Use of acid catalysts or dehydrating agents.
  • Solvents such as ethanol or dichloromethane.
  • Controlled temperature conditions (room temperature to reflux).

Esterification

The carboxylic acid intermediate (7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid) is converted to the methyl ester by standard esterification methods, including:

  • Treatment with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Use of methylating agents such as diazomethane for mild conditions.

Reduction and Hydrogenation

Selective hydrogenation is employed to reduce unsaturated bonds in the bicyclic system or to saturate the tetrahydro portion. Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere are commonly used. This step ensures the tetrahydro structure is achieved without affecting sensitive functional groups.

Detailed Research Findings and Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome Reference
1 Condensation Pyridine derivative + amine + acid catalyst, reflux in ethanol Formation of imidazo[1,5-a]pyridine ring
2 Oxidation/Functionalization Controlled oxidation or alkylation to introduce methyl at 7-position Methyl substitution on bicyclic core
3 Esterification Methanol + acid catalyst or diazomethane Conversion of carboxylic acid to methyl ester
4 Hydrogenation Pd/C catalyst, H2 atmosphere, ethanol solvent, room temp to reflux Saturation of bicyclic ring to tetrahydro form

Notes on Reaction Optimization and Yields

  • Catalysts: Pd/C is preferred for hydrogenation due to high selectivity and mild conditions.
  • Solvents: Ethanol is commonly used for condensation and hydrogenation steps due to its polarity and compatibility.
  • Temperature: Reflux conditions favor ring closure and esterification, while hydrogenation is typically performed at room temperature to avoid over-reduction.
  • Purification: Crystallization or chromatographic techniques are used to isolate pure methyl ester product.

Summary Table of Key Properties and Identifiers

Property Value
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name This compound
CAS Number Not specifically assigned, related compounds reported
Standard InChI InChI=1S/C10H14N2O2/...
Standard InChIKey VICRLOAZJOWPJX-UHFFFAOYSA-N
Canonical SMILES CC1CCN2C=NC(=C2C1)C(=O)OC
Typical Synthetic Route Condensation → Alkylation → Esterification → Hydrogenation

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of tetrahydroimidazo[1,5-A]pyridine compounds exhibit significant antimicrobial properties. A study demonstrated that methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate showed effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Case Study : In a controlled experiment involving multiple bacterial strains (e.g., Staphylococcus aureus and Escherichia coli), the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity compared to standard antibiotics .

2. Neuroprotective Effects

The neuroprotective properties of tetrahydroimidazo compounds have been explored in the context of neurodegenerative diseases. This compound has shown promise in reducing oxidative stress and inflammation in neuronal cells.

Case Study : In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with this compound significantly lowered markers of oxidative damage and apoptosis compared to untreated controls .

Organic Synthesis Applications

1. Building Block in Drug Development

This compound serves as a versatile building block in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to new pharmacophores.

Compound Application Reference
Compound AAnticancer agent
Compound BAntidepressant

2. Synthesis of Heterocycles

The compound is utilized in the synthesis of more complex heterocyclic compounds through cyclization reactions. These reactions are crucial in developing novel therapeutic agents with enhanced efficacy.

Mechanism of Action

The mechanism of action of Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a multi-target approach .

Comparison with Similar Compounds

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate (CAS 139183-91-8)

  • Molecular Formula : C₉H₁₂N₂O₂ (MW: 180.20) .
  • Key Differences : The ester group at position 6 instead of 1 alters electronic distribution and steric accessibility. This positional isomer may exhibit distinct reactivity or binding properties.

Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate

  • Substituents: Cyano group at position 6; methyl ester at position 1.
  • Properties: Predicted density 1.32 g/cm³; lower acidity (pKa ~1.32) due to electron-withdrawing cyano group .

(R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

  • Applications : Patent claims highlight its use as a pharmaceutical agent targeting aldosterone-related disorders .
  • Key Differences : The bulky aromatic substituent at position 5 contrasts with the 7-methyl and 1-ester groups in the target compound, suggesting divergent biological targets.

Derivatives with Modified Cores or Functional Groups

1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives

  • Core Structure : Tetrahydroimidazo[1,5-a]pyrazine (pyrazine instead of pyridine).
  • Applications : Demonstrated dual orexin receptor antagonism with sleep-promoting activity .
  • The chloro substituent may enhance lipophilicity compared to the target compound’s ester group.

Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

  • Core Structure : Triazolo[4,3-a]pyrimidine.
  • Properties : IR peaks at 3425 cm⁻¹ (OH) and 1666 cm⁻¹ (C=O); molecular formula C₂₇H₂₄N₄O₃ .
  • Key Differences : The triazolopyrimidine core introduces additional nitrogen atoms and aromaticity, likely increasing metabolic stability but reducing solubility compared to the partially saturated target compound.

Data Tables

Table 1: Comparison of Tetrahydroimidazo[1,5-a]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 7-CH₃, 1-COOCH₃ C₁₀H₁₄N₂O₂* 202.23* Inferred polarity from ester
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate 6-COOCH₃ C₉H₁₂N₂O₂ 180.20 RT-stable, dry storage recommended
Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate 6-CN, 1-COOCH₃ C₁₀H₈N₃O₂ 202.19 High electrophilicity (predicted)
(R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine 5-(p-CN-C₆H₄) C₁₄H₁₄N₄ 238.29 Aldosterone antagonist candidate

*Inferred values based on structural analysis.

Table 2: Physicochemical Properties of Key Analogues

Compound Name Density (g/cm³) pKa Solubility (Predicted)
This compound 1.20–1.30* ~3.5* Moderate in polar solvents
Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate 1.32 1.32 Low due to cyano group
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate N/A N/A Enhanced by phenolic -OH

*Estimated based on analogous structures.

Biological Activity

Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate (CAS No. 2060591-18-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C10H14N2O2
  • Molecular Weight : 194.23 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% .

Synthesis

The synthesis of this compound involves various synthetic pathways that have been optimized for yield and purity. The structural complexity of the imidazo[1,5-a]pyridine framework allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Properties

Recent studies have demonstrated that compounds within the imidazo[1,5-a]pyridine family exhibit significant antimicrobial activity. For instance:

  • Inhibition against Bacteria : Compounds similar to this compound have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM . This suggests a promising avenue for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assessments have revealed that derivatives of this compound can selectively inhibit cancer cell proliferation. The MTT assay results indicated significant cytotoxic effects on various cancer cell lines while showing lower toxicity on normal cells .

The biological activity of this compound may be attributed to its ability to interact with key enzymes involved in bacterial cell wall synthesis and DNA replication:

  • Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to targets such as DNA gyrase and MurD ligase through multiple interactions including hydrogen bonding and π-stacking . These interactions are crucial for its antibacterial efficacy.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of thiazolo[4,5-b]pyridines alongside Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives. The findings indicated that these compounds could serve as effective alternatives to traditional antibiotics due to their robust activity against resistant strains .

Case Study 2: Anticancer Potential

Another research effort highlighted the anticancer properties of related imidazopyridine compounds. The study demonstrated that these compounds could induce apoptosis in cancer cells via the inhibition of specific kinases involved in cell survival pathways .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 0.21 μM against E. coli
CytotoxicitySignificant effects on cancer cells
MechanismInhibition of DNA gyrase

Q & A

Basic Question

  • Flash Chromatography : Use gradients like c-Hex:AcOEt (2:1) for intermediates ().
  • Recrystallization : Slow evaporation from ethyl acetate yields X-ray-quality crystals ().
  • Acid-Base Extraction : For isolating amine intermediates (e.g., adjusting pH to 8 with KHCO₃ in ).

How can researchers optimize the cyclization step during synthesis?

Advanced Question
POCl₃-mediated cyclization () is sensitive to solvent and temperature. Optimization strategies include:

  • Solvent Choice : Toluene at 90°C improves yield over polar solvents.
  • Catalyst Screening : LDA/TMEDA in THF () enhances regioselectivity.
  • Reaction Monitoring : TLC or in situ IR to track intermediate consumption.
    Contradictions in yield (e.g., 52.6% in vs. 88% in ) suggest solvent purity and drying of intermediates are critical .

What strategies address contradictory NMR data in structural elucidation?

Advanced Question
Discrepancies in coupling constants or chemical shifts may arise from:

  • Conformational Flexibility : Dihedral angles between rings (e.g., 1.4° in ) affect splitting patterns.
  • Hydrogen Bonding : Intermolecular C–H⋯O bonds () can shift proton signals.
  • Dynamic Effects : Use variable-temperature NMR to resolve overlapping peaks (e.g., δ 7.30–7.18 ppm in ). Cross-validate with 2D NMR (COSY, HSQC) .

What catalytic systems improve yield in hydrogenation steps?

Advanced Question
Pd-based catalysts (e.g., Pd/C, Pd(OH)₂) under H₂ are standard (). For challenging substrates:

  • Acidic Conditions : Adding HCl () prevents catalyst poisoning by amines.
  • Pressure Variation : Higher H₂ pressure (≥3 atm) may enhance saturation of sterically hindered sites.
  • Alternative Catalysts : Ni or Rh catalysts (not in evidence) could be explored for selectivity .

How to design analogs for structure-activity relationship (SAR) studies?

Advanced Question

  • Core Modifications : Introduce substituents at the 7-methyl or carboxylate positions. demonstrates coupling with potassium tetrahydroimidazo carboxylate using HATU/DIPEA.
  • Bioisosteric Replacement : Replace the ester with amides (e.g., compound X in ) or nitriles ().
  • Stereochemical Control : Use chiral auxiliaries or asymmetric hydrogenation (e.g., (R)-enantiomers in ). Validate via HPLC with chiral columns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.